molecular formula C7H10ClNS B1462620 3-(5-Chlorothiophen-2-yl)propan-1-amine CAS No. 1000564-79-3

3-(5-Chlorothiophen-2-yl)propan-1-amine

Cat. No. B1462620
M. Wt: 175.68 g/mol
InChI Key: QLTBPZNOWOEBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Chlorothiophen-2-yl)propan-1-amine” is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “3-(5-Chlorothiophen-2-yl)propan-1-amine”, has been a topic of interest in recent scientific literature . A potentially useful nonlinear optical (NLO) organic material, 1‐(5-chlorothiophen-2-yl)‐3‐(24,5‐trimethoxyphenyl)prop‐2‐en‐1‐one(CTTMP), has been synthesized and grown as a high‐quality single crystal by the slow evaporation technique .


Molecular Structure Analysis

The molecular structure of “3-(5-Chlorothiophen-2-yl)propan-1-amine” can be represented by the formula C7H10ClNS .

Scientific Research Applications

    Pharmaceutical Research

    • Application : Pyrazoline derivatives, which can be synthesized from compounds like 3-(5-Chlorothiophen-2-yl)propan-1-amine, are known to be pharmacologically active scaffolds .
    • Method : Pyrazolines can be prepared by several synthesis strategies, including the reaction of chalcones with phenylhydrazine .
    • Results : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), and others .

    Antiviral Research

    • Application : Unrelated five-membered benzo-heterocyclic amine derivatives, which could potentially include 3-(5-Chlorothiophen-2-yl)propan-1-amine, have been synthesized and assayed for their in vitro broad-spectrum antiviral activities .
    • Method : The specific methods of synthesis and assay are not detailed in the available information .
    • Results : Most of the synthesized compounds exhibited potent broad-spectrum antiviral activity. Notably, compounds 3f (IC50 = 3.21–5.06 μM) and 3g (IC50 = 0.71–34.87 μM) showed potent activity .

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTBPZNOWOEBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophen-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.